2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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Description
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of related compounds often involves the reaction of precursor molecules under specific conditions to yield derivatives with potential biological activities. For instance, the synthesis of N-substituted-2-amino-1,3,4-thiadiazoles involved the reaction of 2-amino-1,3,4-thiadiazole with various reagents, leading to compounds that exhibited promising antitumor and antioxidant activities (Hamama et al., 2013). Another study focused on the transformation of 1,5-benzoxazepines into spirobenzoxazoles, synthesizing pyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines, which were screened for their biological activities (Kurasawa et al., 1988).
Antimicrobial and Antitumor Applications
Some synthesized compounds have been evaluated for their antimicrobial and antitumor properties. For example, fused 1,2,4-triazine derivatives were prepared and screened for their in vitro antimicrobial and antitumor activity, demonstrating the potential of such compounds in therapeutic applications (Abd El-Moneim et al., 2015). Additionally, the synthesis of heterocycles incorporating a thiadiazole moiety aimed at assessing insecticidal activities against Spodoptera littoralis, highlighted the agricultural applications of such research (Fadda et al., 2017).
Drug-likeness and Computational Studies
Computational approaches have also been employed to predict the drug-likeness and in vitro microbial investigation of synthesized compounds. For instance, a study on 2-substituted-1-(2-(5-((5-5-benzoyl-1H-benzo[d][1,2,3]triazole-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl) acetamido)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acids demonstrated their potential antimicrobial activities and drug-likeness properties (Pandya et al., 2019).
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O4/c22-14-3-1-13(2-4-14)16-10-17-21(29)26(23-12-27(17)25-16)11-20(28)24-15-5-6-18-19(9-15)31-8-7-30-18/h1-6,9-10,12H,7-8,11H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUMUJLOXPYUOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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